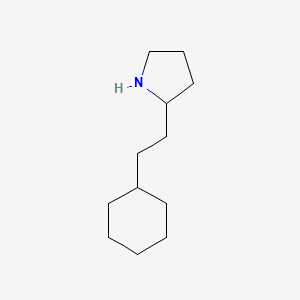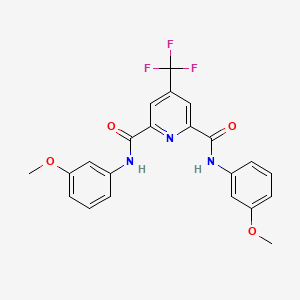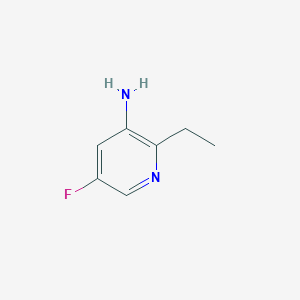
(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinone ring, and an isoquinoline moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the pyrrolidinone ring through a cyclization reaction, followed by the introduction of the cyclopropyl group. The isoquinoline moiety is then attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the esterification of the carboxylic acid group with the appropriate alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions, continuous flow systems for coupling reactions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the isoquinoline moiety can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility in chemical reactions allows for the creation of specialized compounds with specific properties for various applications.
作用机制
The mechanism of action of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-bromoisoquinoline-3-carboxylate
- (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-fluoroisoquinoline-3-carboxylate
- (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-iodoisoquinoline-3-carboxylate
Uniqueness
Compared to similar compounds, (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the chloro group in the isoquinoline moiety provides distinct reactivity patterns, allowing for unique chemical transformations and applications. Additionally, the cyclopropyl group and pyrrolidinone ring contribute to its overall stability and reactivity, making it a valuable compound for various research and industrial purposes.
属性
IUPAC Name |
(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-17-14-4-2-1-3-12(14)8-15(20-17)18(23)24-10-11-7-16(22)21(9-11)13-5-6-13/h1-4,8,11,13H,5-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLNLTVVFJGCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)COC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)

![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356808.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2356811.png)

![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)




![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2356824.png)


